N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE

Vue d'ensemble

Description

N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound belongs to the class of 2-aminopyrimidine derivatives, which are known for their broad-spectrum antimicrobial properties .

Méthodes De Préparation

The synthesis of N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE can be achieved through various synthetic routes. One common method involves the use of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The synthesis typically involves five steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another method involves the use of palladium-catalyzed Buchwald-Hartwig amination conditions, which employ dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere .

Analyse Des Réactions Chimiques

N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other nucleophiles. Major products formed from these reactions include methylsulfonyl derivatives and guanidines .

Applications De Recherche Scientifique

N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE has a wide range of scientific research applications. In chemistry, it is used as a scaffold for the synthesis of new heterocyclic compounds with potential biological activities. In biology and medicine, it has shown promise as an antimicrobial agent, with activity against a variety of microbial pathogens . Additionally, it has been investigated for its potential use in treating neglected tropical diseases such as human African trypanosomiasis and malaria . The compound’s versatility also extends to industrial applications, where it is used in the development of new materials and catalysts.

Mécanisme D'action

The mechanism of action of N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as Bcr-Abl kinase, which is involved in the proliferation of cancer cells . The compound’s antimicrobial properties are attributed to its ability to disrupt the synthesis of nucleic acids and proteins in microbial cells, leading to cell death .

Comparaison Avec Des Composés Similaires

N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE can be compared with other 2-aminopyrimidine derivatives, such as imatinib and other substituted pyrimidines. Imatinib, for example, is a highly selective Bcr-Abl kinase inhibitor used in the treatment of chronic myeloid leukemia . Other similar compounds include substituted pyrimidines with antifungal, pesticidal, and enzyme inhibitory activities .

Activité Biologique

N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.

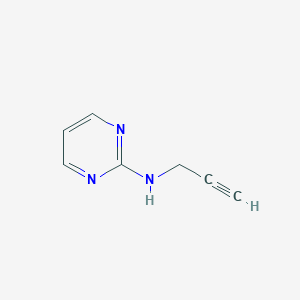

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with a propyne group. This structural feature is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several areas:

- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrimidine have shown IC50 values in the low micromolar range against breast cancer cell lines like MDA-MB-231 and MCF-7, indicating strong potential for further development as anticancer agents .

- Antimicrobial Properties : Some studies suggest that pyrimidine derivatives can exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure of this compound may provide a scaffold for developing new antibiotics .

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit specific enzymes such as thymidine phosphorylase and matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and inflammation .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several possible pathways have been identified:

- Cell Cycle Arrest : Some pyrimidine derivatives induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .

- Nitric Oxide Production Modulation : Studies have shown that certain pyrimidines can influence nitric oxide (NO) biosynthesis in immune cells, which could affect inflammatory responses .

Research Findings and Case Studies

Toxicity and Pharmacokinetics

Preliminary studies indicate that this compound exhibits low toxicity profiles in animal models, with no acute toxicity observed at high doses (up to 2000 mg/kg). Pharmacokinetic studies reveal moderate oral bioavailability and clearance rates, suggesting that further optimization could enhance therapeutic efficacy .

Propriétés

IUPAC Name |

N-prop-2-ynylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-2-4-8-7-9-5-3-6-10-7/h1,3,5-6H,4H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRJEKAFWDHMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.